Nardosinone

Neuroscience Neurogenesis Cell Differentiation

Nardosinone is the first identified enhancer of dbcAMP and staurosporine-induced neurite outgrowth, functioning as a pathway amplifier without intrinsic neurotrophic activity. It uniquely targets both MAPK-dependent and -independent signaling cascades. Critically, its activity cannot be replicated by structurally related sesquiterpenes (e.g., 2-deoxokanshone M), ensuring experimental reproducibility. It also inhibits Angiotensin II-induced hypertrophy in H9c2 cells via PI3K/Akt and MEK/ERK pathways. Requires strict protection from light and acidic conditions.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 23720-80-1
Cat. No. B031660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardosinone
CAS23720-80-1
Synonyms[3aR-(3aα,9α,9aα,9bα)]-1,3a,4,7,8,9,9a,9b-Octahydro-1,1,9,9a-tetramethyl-5H-Naphtho[2,1-c][1,2]dioxol-5-one;  Nardosinon
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C
InChIInChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1
InChIKeyKXGHHSIMRWPVQM-JWFUOXDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nardosinone Procurement Guide: Understanding this Sesquiterpene Peroxide for Neuroscience and Cardiac Research


Nardosinone (CAS 23720-80-1) is a sesquiterpene peroxide and a key bioactive constituent of Nardostachys jatamansi (syn. Nardostachys chinensis), a medicinal plant widely used in traditional Asian medicine [1]. As the first identified enhancer of the neuritogenic action of both dibutyryl cyclic AMP (dbcAMP) and staurosporine, Nardosinone serves as a valuable pharmacological tool for investigating nerve growth factor (NGF)-mediated signaling pathways [2]. Unlike neurotrophic factors themselves, Nardosinone lacks intrinsic neurotrophic activity but instead amplifies the neurite outgrowth response when co-administered with inducers like NGF or dbcAMP [3]. Its mechanism involves modulation of mitogen-activated protein kinase (MAPK) cascades, specifically targeting both upstream and downstream steps of the MAPK kinase pathway in NGF receptor-mediated signaling [4]. The compound has a molecular formula of C15H22O3, a molecular weight of 250.33 g/mol, and typically presents as colorless crystals with a melting point of 108-110 °C [5].

Why Nardosinone Cannot Be Substituted by Common Sesquiterpenes in Mechanism-Focused Research


The assumption that sesquiterpenes are functionally interchangeable is invalid for Nardosinone. Its activity profile is highly specific and not recapitulated by structurally related analogs. For instance, 2-deoxokanshone M, a degradation product of Nardosinone, exhibits potent vasodilatory activity but completely lacks the anti-neuroinflammatory properties of the parent compound [1]. More critically, Nardosinone's unique mechanism of action involves the amplification of MAPK-dependent and -independent signaling pathways triggered by dbcAMP and staurosporine, a dual-modulatory role not shared by standard MAPK pathway activators [2]. Furthermore, the compound is sensitive to light and acidic conditions, undergoing rapid degradation in simulated gastric fluid [3]. Therefore, substituting Nardosinone with another Nardostachys-derived sesquiterpene or a general MAPK pathway activator would fundamentally alter the experimental outcomes, particularly in studies of neurogenesis, inflammation, and cardiac hypertrophy, rendering direct experimental replication impossible.

Nardosinone (23720-80-1): A Head-to-Head Comparative Evidence Guide for Scientific Procurement


Nardosinone as a First-in-Class Enhancer of dbcAMP- and Staurosporine-Induced Neurite Outgrowth

Nardosinone was identified as the first compound to enhance the neuritogenic action of both dbcAMP and staurosporine. It does not induce neurite outgrowth on its own but amplifies the effects of these inducers [1].

Neuroscience Neurogenesis Cell Differentiation

Comparative Stability Profiling: Nardosinone vs. Its Degradation Products

Nardosinone demonstrates distinct stability characteristics compared to its analogs. It is stable as a solid under high temperature (60 °C) and high humidity but degrades significantly under light and in acidic environments [1]. Its degradation profile leads to the formation of compounds with different activity profiles, such as 2-deoxokanshone M [2].

Stability Quality Control Bioavailability

Divergent Vasodilatory and Anti-Neuroinflammatory Activity Compared to 2-Deoxokanshone M

A direct comparison between Nardosinone and its major degradation product, 2-deoxokanshone M, reveals a clear functional divergence. While Nardosinone possesses anti-neuroinflammatory activity, it shows only weak vasodilatory effects. In contrast, 2-deoxokanshone M exhibits potent vasodilatory activity but lacks any anti-neuroinflammatory properties [1].

Vasodilation Anti-neuroinflammation Structure-Activity Relationship

Cardioprotective Specificity: Nardosinone Inhibition of Angiotensin II-Induced Hypertrophy

In H9c2 cardiomyoblast cells, Nardosinone specifically inhibits the hypertrophic response induced by Angiotensin II (AngII), a key pathological driver in heart failure. It achieves this by targeting the PI3K/Akt and MEK/ERK signaling pathways [1].

Cardiology Hypertrophy Cardiovascular Pharmacology

Optimal Research Applications for Nardosinone Based on Empirical Evidence


Mechanistic Studies of Neurogenesis and Neurite Outgrowth

Given its well-documented role as the first enhancer of dbcAMP and staurosporine-mediated neurite outgrowth [1], Nardosinone is ideally suited for in vitro studies investigating the signaling pathways downstream of these inducers. It is a critical tool for dissecting the MAPK-dependent and -independent mechanisms in PC12D cells, as demonstrated by its ability to amplify NGF-mediated effects [2]. Researchers should note that Nardosinone itself is not neurotrophic; it functions as a pathway amplifier, making it a precise modulator in experimental setups.

Investigating Anti-Hypertrophic Mechanisms in Cardiac Cells

Based on evidence showing that Nardosinone effectively blocks Angiotensin II-induced hypertrophy in H9c2 cells at a concentration of 100 μmol/L [3], this compound is a valuable tool for studying the PI3K/Akt and MEK/ERK pathways in the context of pathological cardiac hypertrophy. It allows for a focused examination of these specific signaling cascades in vitro.

Studies Requiring Functional Purity from Nardostachys jatamansi

For research aiming to attribute specific biological effects to a single compound from Nardostachys jatamansi, Nardosinone is essential. Its functional divergence from other sesquiterpenes in the plant, such as the vasodilatory activity of its degradation product 2-deoxokanshone M [4], demonstrates that using the isolated pure compound is necessary for accurate structure-activity relationship studies. Its defined stability profile, including sensitivity to light and acidic conditions [5], also mandates strict handling protocols for reproducible results.

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